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molecular formula C7H9N3O2 B8779113 N-Methoxy-N-methylpyrimidine-2-carboxamide

N-Methoxy-N-methylpyrimidine-2-carboxamide

Cat. No. B8779113
M. Wt: 167.17 g/mol
InChI Key: FUGJLHFTIKRNSG-UHFFFAOYSA-N
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Patent
US06852731B2

Procedure details

Sodium pyrimidine-2-carboxylate (154.05 g), imidazole hydrochloride (119.3 g), and 1,1-carbonyldiimidazole (195 g) was slurried in acetonitrile (700 ml). The mixture was warmed from 15° C. to 52° C. over 0.5 h. Carbon dioxide was vigorously evolved between 30 and 50° C. The mixture was stirred 1 h at 52° C. then cooled to 15° C. and N,O-dimethylhydroxylamine hydrochloride (131.90 g) was added with an exotherm to 34° C. The mixture was cooled to 14° C. and methylene chloride (300 ml) and water (500 ml) was added. The pH was adjusted from 7.6 to 1.6 with aqueous sulfuric acid (6.13 M, 226 ml). The phases were separated and the lower aqueous phase washed with methylene chloride (500 ml). To the combined organics was added water (300 ml) and the pH adjusted to 1.18 with aqueous sulfuric acid (6.13 M, 5.1 ml). The phases were separated and the organics washed with saturated aq. sodium bicarbonate (300 ml). All three aqueous phases were serial back extracted with methylene chloride (500 ml). The bicarbonate wash was back extracted with methylene chloride (500 ml). The combined organics were dried (MgSO4) and concentrated in vacuo to a thin slurry. The residue was slurried in methylene chloride (200 ml) and the solids filtered off. The filtrate was concentrated to afford 160.7 g of the title compound as an oil.
Quantity
154.05 g
Type
reactant
Reaction Step One
Quantity
119.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
195 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
131.9 g
Type
reactant
Reaction Step Five
Quantity
226 mL
Type
reactant
Reaction Step Six
Quantity
700 mL
Type
solvent
Reaction Step Seven
Name
Quantity
500 mL
Type
solvent
Reaction Step Eight
Quantity
300 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[C:7]([O-:9])=O.[Na+].Cl.N1C=CN=C1.C(=O)=O.Cl.[CH3:21][NH:22][O:23][CH3:24].S(=O)(=O)(O)O>C(#N)C.O.C(Cl)Cl>[CH3:24][O:23][N:22]([CH3:21])[C:7]([C:2]1[N:1]=[CH:6][CH:5]=[CH:4][N:3]=1)=[O:9] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
154.05 g
Type
reactant
Smiles
N1=C(N=CC=C1)C(=O)[O-].[Na+]
Step Two
Name
Quantity
119.3 g
Type
reactant
Smiles
Cl.N1C=NC=C1
Step Three
Name
1,1-carbonyldiimidazole
Quantity
195 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
131.9 g
Type
reactant
Smiles
Cl.CNOC
Step Six
Name
Quantity
226 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)#N
Step Eight
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 1 h at 52° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed from 15° C. to 52° C. over 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
was vigorously evolved between 30 and 50° C
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 15° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 14° C.
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the lower aqueous phase washed with methylene chloride (500 ml)
ADDITION
Type
ADDITION
Details
To the combined organics was added water (300 ml)
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organics washed with saturated aq. sodium bicarbonate (300 ml)
EXTRACTION
Type
EXTRACTION
Details
All three aqueous phases were serial back extracted with methylene chloride (500 ml)
WASH
Type
WASH
Details
The bicarbonate wash
EXTRACTION
Type
EXTRACTION
Details
was back extracted with methylene chloride (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a thin slurry
FILTRATION
Type
FILTRATION
Details
the solids filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CON(C(=O)C1=NC=CC=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 160.7 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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